Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate

Catalog No.
S3316445
CAS No.
1464091-45-9
M.F
C22H24N4O3
M. Wt
392.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydr...

CAS Number

1464091-45-9

Product Name

Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate

IUPAC Name

methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-5H-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate

Molecular Formula

C22H24N4O3

Molecular Weight

392.5

InChI

InChI=1S/C22H24N4O3/c1-29-22(28)17-11-13(9-10-23-17)12-26-20-18(19(25-26)14-5-4-6-14)15-7-2-3-8-16(15)24-21(20)27/h9-11,14H,2-8,12H2,1H3,(H,24,27)

InChI Key

FVGFNGWVMYIEQQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC=CC(=C1)CN2C3=C(C4=C(CCCC4)NC3=O)C(=N2)C5CCC5

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CN2C3=C(C4=C(CCCC4)NC3=O)C(=N2)C5CCC5

Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate is a complex organic compound characterized by its unique structural features. It consists of a methyl picolinate moiety linked to a cyclobutyl-substituted pyrazoloquinoline derivative. This compound exhibits potential pharmacological properties due to its intricate molecular architecture, which may influence its interactions with biological targets.

Typical of esters and heterocycles. These include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield methyl picolate and the corresponding alcohol.
  • Reduction: The carbonyl group in the cyclobutyl moiety may be reduced to an alcohol under suitable conditions.
  • Substitution Reactions: The nitrogen atoms in the pyrazoloquinoline structure may participate in nucleophilic substitution reactions.

Initial studies suggest that this compound may exhibit significant biological activity, potentially acting as a modulator of various biological pathways. Its structure suggests possible interactions with receptors or enzymes involved in:

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): This compound has been identified as a potential modulator for CFTR, which is crucial for chloride ion transport in epithelial cells .
  • Antitumor Activity: Compounds with similar structures have shown promise in inhibiting tumor growth and proliferation.

The synthesis of Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate typically involves multi-step organic synthesis techniques:

  • Formation of the Pyrazoloquinoline Core: This may involve cyclization reactions starting from appropriate precursors containing both cyclobutyl and pyrazolo groups.
  • Methylation: The introduction of the methyl group at the picolinate position can be achieved through methylation reactions using methyl iodide or other methylating agents.
  • Coupling Reactions: The final compound is formed by coupling the pyrazoloquinoline derivative with methyl picolinate under controlled conditions.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary data suggest that it may bind to specific protein targets involved in cellular signaling pathways. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities and orientations.
  • In Vitro Assays: To evaluate biological activity against cell lines relevant to disease models.

These studies are essential for elucidating the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate. Here are notable examples:

Compound NameStructural FeaturesBiological Activity
Methyl PicolinatePicolinic acid derivativeAntioxidant properties
1-CyclobutylpyrazolePyrazole corePotential anti-inflammatory effects
Quinoline DerivativesHeterocyclic structureAntimicrobial activity

Uniqueness

The uniqueness of Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate lies in its specific combination of cyclobutyl and pyrazoloquinoline moieties. This combination may enhance its pharmacological profile compared to other compounds that do not possess such intricate structural relationships.

XLogP3

2.6

Dates

Modify: 2023-08-19

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